molecular formula C17H16N4O2S B2781313 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide CAS No. 503425-64-7

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2781313
CAS No.: 503425-64-7
M. Wt: 340.4
InChI Key: AFEUPTZFVKOXMS-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-methyl-4H-1,2,4-triazole . Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities.


Synthesis Analysis

While the specific synthesis process for this compound is not available, triazole derivatives are often synthesized using various methods such as the Huisgen cycloaddition or azide-alkyne cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the triazole ring and the phenoxyphenyl group. The exact structure would depend on the specific arrangement and bonding of these components .


Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. They can act as ligands in the formation of coordination compounds . They can also undergo reactions with different reagents to form a variety of functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of triazole derivatives include stability, resistance to oxidation and reduction, and the ability to form hydrogen bonds .

Future Directions

The study and development of triazole derivatives is a dynamic field due to their wide range of biological activities. Future research may focus on exploring their potential uses in medicinal chemistry, agriculture, and other areas .

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-21-12-18-20-17(21)24-11-16(22)19-13-7-9-15(10-8-13)23-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEUPTZFVKOXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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